3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. Common starting materials include substituted anilines and chlorinated aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for cost-efficiency, scalability, and environmental safety. Key steps include purification through crystallization or chromatography and rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-CHLOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
The uniqueness of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets or alter its metabolic stability.
Properties
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-3-8-14(11(2)9-10)22-17(23)15(19)16(18(22)24)21-13-6-4-12(20)5-7-13/h3-9,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPLDKNPHBSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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